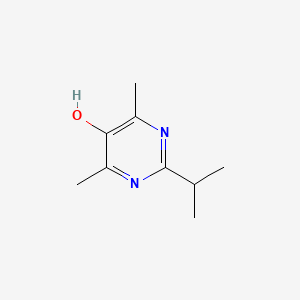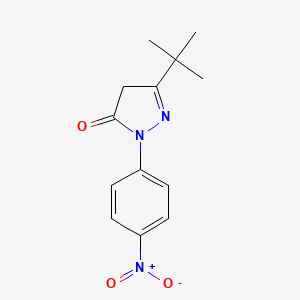![molecular formula C6H9N3 B3060884 {[(2E)-piperidin-2-ylidene]amino}formonitrile CAS No. 97482-06-9](/img/structure/B3060884.png)
{[(2E)-piperidin-2-ylidene]amino}formonitrile
Vue d'ensemble
Description
{[(2E)-piperidin-2-ylidene]amino}formonitrile is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Mécanisme D'action
Target of Action
It’s known that cyanamides and their derivatives have been used in synthetic chemistry for a variety of applications, including cycloaddition chemistry, aminocyanation reactions, and as electrophilic cyanide-transfer agents .
Mode of Action
Cyanamides are known to exhibit a unique radical and coordination chemistry . They possess a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit, which allows them to participate in a variety of chemical reactions .
Biochemical Pathways
Cyanamides and their derivatives have been known to participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
Cyanamides and their derivatives have been known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other chemical entities can potentially influence the action of cyanamides and their derivatives .
Analyse Biochimique
Biochemical Properties
The role of Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- in biochemical reactions is quite significant. It is known to undergo various reactions with itself, existing as two tautomers .
Cellular Effects
Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- has been observed to have notable effects on various types of cells and cellular processes . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- is complex and involves a number of binding interactions with biomolecules . It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- can change over time
Dosage Effects in Animal Models
The effects of Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2E)-piperidin-2-ylidene]amino}formonitrile typically involves the reaction of piperidine derivatives with formonitrile under specific conditions. One common method involves the use of a nickel catalyst to facilitate the reaction. The reaction conditions often include mild temperatures and the presence of an aromatic substituent to enhance regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
{[(2E)-piperidin-2-ylidene]amino}formonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction may yield piperidines.
Applications De Recherche Scientifique
{[(2E)-piperidin-2-ylidene]amino}formonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
Piperidinone: A derivative of piperidine with a carbonyl group.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom, but with a different structure compared to piperidine.
Uniqueness
{[(2E)-piperidin-2-ylidene]amino}formonitrile is unique due to its specific structure and the presence of both piperidine and formonitrile moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2,3,4,5-tetrahydropyridin-6-ylcyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-5-9-6-3-1-2-4-8-6/h1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGVRGOSGHSTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)NC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70242995 | |
| Record name | Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97482-06-9 | |
| Record name | Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanamide, (3,4,5,6-tetrahydro-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3060803.png)











